molecular formula C8H6ClNS2 B14702217 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione CAS No. 21261-85-8

6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione

Cat. No.: B14702217
CAS No.: 21261-85-8
M. Wt: 215.7 g/mol
InChI Key: HMTAUYZCPOWDRP-UHFFFAOYSA-N
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Description

6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione: is an organic compound belonging to the benzothiazole family. This compound is characterized by a benzothiazole ring substituted with a chlorine atom at the 6th position, a methyl group at the 3rd position, and a thione group at the 2nd position. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-chlorobenzenethiol with acetic anhydride, followed by cyclization under acidic conditions. The reaction conditions often include heating and the use of a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.

    Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazoles with various functional groups.

Scientific Research Applications

Chemistry: 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione is used as a building block in organic synthesis

Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties. It is studied for its potential use in developing new therapeutic agents.

Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for treating various diseases, including cancer and infectious diseases.

Industry: In the materials science field, this compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial enzymes, resulting in antimicrobial activity. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

    6-Chloro-2-methyl-1,3-benzothiazole: Similar structure but with a different substitution pattern.

    3-Methyl-1,3-benzothiazole-2-thione: Lacks the chlorine substitution.

    6-Chloro-1,3-benzothiazole-2-thione: Lacks the methyl substitution.

Uniqueness: 6-Chloro-3-methyl-1,3-benzothiazole-2(3h)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

21261-85-8

Molecular Formula

C8H6ClNS2

Molecular Weight

215.7 g/mol

IUPAC Name

6-chloro-3-methyl-1,3-benzothiazole-2-thione

InChI

InChI=1S/C8H6ClNS2/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3

InChI Key

HMTAUYZCPOWDRP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=S

Origin of Product

United States

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